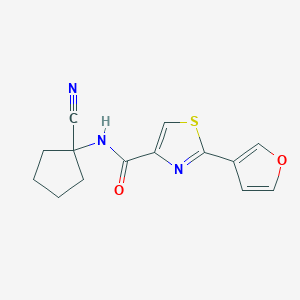![molecular formula C5H5KO2 B2514831 双环[1.1.0]丁烷-1-羧酸钾 CAS No. 1955548-10-3](/img/structure/B2514831.png)
双环[1.1.0]丁烷-1-羧酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It features a bicyclic structure with a bridging carbon-carbon bond, making it one of the smallest and most strained carbocycles known.
科学研究应用
Potassium bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications, including:
Synthetic Chemistry: It serves as a versatile building block for the synthesis of complex molecules due to its high strain energy and reactivity
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing bioactive molecules and potential pharmaceuticals
Material Science: Its ability to undergo strain-release reactions can be exploited in the development of new materials with unique properties
作用机制
Target of Action
Potassium Bicyclo[1.1.0]butane-1-carboxylate is a structurally unique compound that exhibits diverse chemistry . .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, resulting in strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The compound’s high strain energy allows it to participate in a range of strain-releasing reactions .
Result of Action
The result of the compound’s action is the production of cyclobutanes or azetidines through strain-releasing reactions . These products have potential applications in the pharmaceutical industry due to their unique chemical features .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium bicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by carboxylation and subsequent potassium salt formation. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can be carboxylated to form the carboxylate anion, which is then neutralized with potassium hydroxide to yield the potassium salt .
Industrial Production Methods: Industrial production of potassium bicyclo[11 advancements in synthetic methodologies and strain-release chemistry may pave the way for scalable production in the future .
化学反应分析
Types of Reactions: Potassium bicyclo[1.1.0]butane-1-carboxylate undergoes a variety of chemical reactions, primarily driven by the high strain energy of its bicyclic structure. These reactions include:
Strain-Release Reactions: The central strained bond can be cleaved to form cyclobutanes or other ring systems
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the strained carbon-carbon bond.
Common Reagents and Conditions:
Catalysts: Transition metal catalysts, such as palladium and rhodium, are often employed to facilitate strain-release reactions
Major Products:
相似化合物的比较
Bicyclo[1.1.0]butane: The parent compound without the carboxylate group, known for its high strain energy and reactivity
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity
Uniqueness: Potassium bicyclo[1.1.0]butane-1-carboxylate stands out due to the presence of the carboxylate group, which enhances its solubility and reactivity in various chemical reactions. This functional group also makes it a valuable intermediate for further functionalization and derivatization .
属性
IUPAC Name |
potassium;bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.K/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGFOVTXOLSAOI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-10-3 |
Source


|
| Record name | potassium bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)

![3-(benzyloxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2514763.png)

![N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2514767.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)
![2-(4-FLUOROPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE](/img/structure/B2514769.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

